molecular formula C23H24N2O3 B2929689 N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105249-86-2

N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2929689
CAS No.: 1105249-86-2
M. Wt: 376.456
InChI Key: BKMWQBNZOJRZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,3-Diphenylpropyl)glycinamide” is also known as N20C . It’s a non-competitive NMDA receptor open-channel blocker . The molecular formula is C17H20N2O and the molecular weight is 268.35 .


Chemical Reactions Analysis

There’s a study on the photodegradation of two dihydropyridine compounds . Photodecomposition was monitored by UV–visible spectroscopy, LC, and LC–MS. Quantum yields and kinetic data were obtained for the photochemical reactions .


Physical And Chemical Properties Analysis

“N-(3,3-Diphenylpropyl)glycinamide” is a solid, white substance soluble in DMSO . “N-Methyl-3,3-diphenylpropylamine” has a boiling point of 178 °C, a predicted density of 0.988±0.06 g/cm3, and is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Selective Inhibitors for Kinase Superfamily

The synthesis and identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated potent and selective inhibition of the Met kinase superfamily. This research highlighted the development of compounds with enhanced enzyme potency and selectivity, contributing significantly to targeted cancer therapies. One such compound demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, underscoring its potential clinical application in cancer treatment (Schroeder et al., 2009).

Synthesis Methodologies for Cardiovascular Drugs

Research into the synthesis of Lercanidipine Hydrochloride, a cardiovascular drug, provides insights into chemical processes involving N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide derivatives. The study outlines a multi-step synthetic pathway starting from benzene and cinnamic acid, leading to key intermediates and ultimately to Lercanidipine Hydrochloride. This research underscores the importance of such compounds in developing therapeutic agents for hypertension (Li Guo-ping, 2005).

Antimicrobial and Antifungal Agents

A study on novel derivatives of 6-oxo-pyridine-3-carboxamide, which share a core structure with the compound of interest, showcased their evaluation as antibacterial and antifungal agents. The synthesis involved reacting acetoacetanilide and cyanoacetanilide, resulting in compounds displaying broad-spectrum antibacterial activity. Such research contributes to the ongoing search for new antimicrobial agents in combating resistant bacterial strains (El-Sehrawi et al., 2015).

Future Directions

A patent discusses a process for producing “N-Methyl-3,3-diphenylpropylamine”, which can be used for the preparation of an antihypertensive agent . This suggests potential future directions in the development of antihypertensive drugs.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-25-16-22(28-2)21(26)15-20(25)23(27)24-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMWQBNZOJRZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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